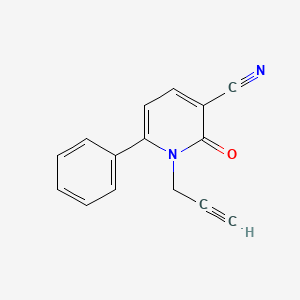

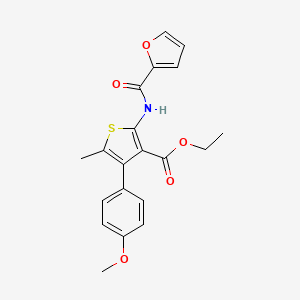

(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, also known as OTB, is a thiazolidine derivative that has gained attention in recent years due to its potential as a therapeutic agent. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. In

Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

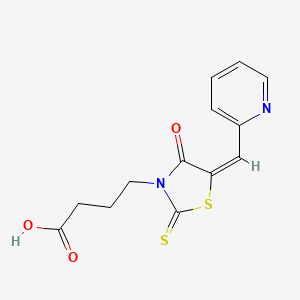

(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is involved in the synthesis of novel d-π-A type chromophores. These chromophores, characterized by absorption and emission wavelengths ranging from 362–499 nm and 471–557 nm respectively, exhibit large Stokes shifts and intramolecular charge transfer (ICT) characteristics. Their photophysical properties, including oscillator strengths and transition dipole moments, have been explored through density functional theory (DFT) and time-dependent density functional theory (TD-DFT) studies. Such compounds also demonstrate viscosity-induced emission, highlighting their potential in photophysical applications (Jachak et al., 2021).

Antifungal Activity

The compound has been evaluated for its antifungal activity, particularly against strains like Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii. Among various synthesized derivatives, specific forms of (E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid showed strong inhibition of these fungal species, indicating its potential as an antifungal agent (Doležel et al., 2009).

Nanofluidic Device Applications

A derivative of this compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been utilized as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. These channels, decorated with monolayers of photolabile hydrophobic molecules, exhibit UV-light-triggered permselective transport of ionic species, suggesting potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Antioxidant Potential

Thiazolidine and pyrrolidine compounds, incorporating thiourea moiety derived from (E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, have shown significant antioxidant activity. These compounds effectively scavenge free radicals, reducing oxidative stress in biological systems and minimizing cellular injury, thus highlighting their therapeutic potential (Silva et al., 2015).

Propiedades

IUPAC Name |

4-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2/c16-11(17)5-3-7-15-12(18)10(20-13(15)19)8-9-4-1-2-6-14-9/h1-2,4,6,8H,3,5,7H2,(H,16,17)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCNGSIDJSWKHF-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2768794.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)

![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2768805.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2768808.png)